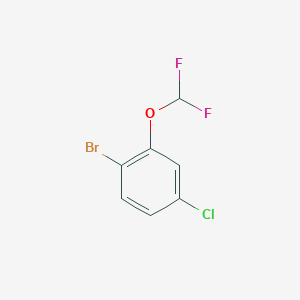

1-溴-4-氯-2-(二氟甲氧基)苯

描述

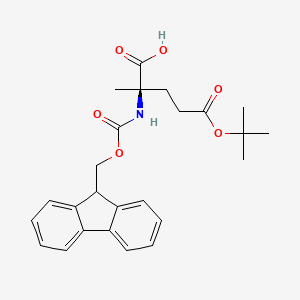

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a difluoromethoxy group attached to a benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions and functional groups on the benzene ring have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of halogenated benzene derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves selective halogenation and functionalization of the benzene ring. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, was achieved through a series of synthetic procedures and characterized using various spectroscopic techniques . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media, demonstrating the versatility of halogenated benzene compounds as starting materials for organometallic synthesis . These methods could potentially be adapted for the synthesis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods. For example, the experimental and theoretical investigation of 1-bromo-4-chlorobenzene provided detailed information on vibrational frequencies, optimized structures, and the impact of di-substituted halogens on the benzene molecule . Crystal structure analysis of related compounds, such as 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, revealed significant differences in the dihedral angles between the benzene rings, indicating the influence of halogen substitution on molecular conformation .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, which can be used to further modify the compound or synthesize new derivatives. The addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, for instance, facilitated the synthesis of conjugated dienes with terminal CF3 groups . Arynes generated from halogenated benzene compounds, such as 1-bromo-2-(trifluoromethoxy)benzene, were used in [4+2] cycloadditions to produce naphthalene derivatives . These reactions highlight the reactivity of bromo and chloro substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, for example, were investigated, showing significant differences in emission wavelengths and intensities between the solution and solid states, indicative of aggregation-induced emission (AIE) characteristics . The vibrational spectroscopy studies of 1-bromo-4-chlorobenzene provided insights into IR intensities, Raman activities, and frequency estimation analyses, which are essential for understanding the compound's behavior under different conditions .

科学研究应用

试剂调控的位点选择性1-溴-4-氯-2-(二氟甲氧基)苯在有机合成中表现出显著的潜力,特别是在试剂调控的位点选择性方面。例如,在特定条件下,它在卤素取代基邻近发生去质子化,展示了在区域选择性合成中的实用性。这种特性被利用来实现可选的位点选择性,从而生产各种中间体,用于进一步的化学转化。这些过程对于在制药和材料科学中以高精度和效率构建复杂分子至关重要(Mongin, Desponds, & Schlosser, 1996)。

晶体结构和计算化学1-溴-4-氯-2-(二氟甲氧基)苯及其类似物的晶体结构和计算化学已被广泛研究,为其物理和化学性质提供了见解。这些研究包括晶体结构分析、Hirshfeld表面分析和计算建模。了解这类化合物的结构性质对于设计具有所需性质的新材料和药物至关重要(Jotani, Lee, Lo, & Tiekink, 2019)。

复杂有机分子的合成途径1-溴-4-氯-2-(二氟甲氧基)苯可用作合成复杂有机分子的前体,包括萘和苯基锂化合物。从这种化合物生成特定中间体,如芳炔,突显了它在合成有机化学中的重要性,使得可以创造具有在药物化学和材料科学中潜在应用的分子(Schlosser & Castagnetti, 2001)。

安全和危害

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

作用机制

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reagents .

属性

IUPAC Name |

1-bromo-4-chloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-(difluoromethoxy)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

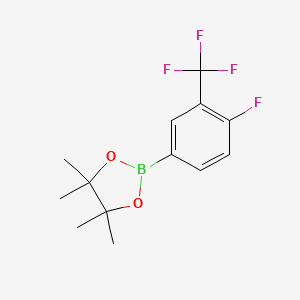

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)